molecular formula C17H30O2 B1219765 Methyl 2-hexadecynoate CAS No. 63125-05-3

Methyl 2-hexadecynoate

Cat. No.: B1219765
CAS No.: 63125-05-3
M. Wt: 266.4 g/mol
InChI Key: YJRBCRUHENXHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hexadecynoate is a synthetic acetylenic fatty acid analog established in biochemical research as a potent inhibitor of fatty acid elongation. Studies demonstrate that this compound is metabolized in vivo and in vitro to a series of intermediates, including a 2,3-allene, which leads to the inhibition of the enoyl-CoA reductase step within the microsomal fatty acid elongation system . This specific mechanism results in the accumulation of intermediates like trans-delta 2-hexadecenoate and causes a preferential inhibition of the microsomal elongation pathway over the mitochondrial system . Research applications include using this compound to investigate lipid metabolism, enzyme functions in fatty acid synthesis, and to induce specific metabolic states in model organisms. In vivo studies have shown that dietary administration of this compound to rodents inhibits the elongation of saturated and monoenoic fatty acids, leading to a significant accumulation of palmitate and hexadecenoates (predominantly the delta 9 isomer) in liver lipids, alongside the induction of symptoms resembling essential fatty acid deficiency . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

63125-05-3

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

methyl hexadec-2-ynoate

InChI

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-14H2,1-2H3

InChI Key

YJRBCRUHENXHFY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC#CC(=O)OC

Canonical SMILES

CCCCCCCCCCCCCC#CC(=O)OC

Other CAS No.

63125-05-3

Synonyms

methyl 2-hexadecynoate

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Methyl 2-Hexadecynoate vs. Methyl Hex-2-ynoate

Methyl hex-2-ynoate (C₇H₁₀O₂, molecular weight: 126.15 g/mol) shares structural similarities with this compound, as both are methyl esters of 2-alkynoic acids . However, the shorter carbon chain (6 carbons in the acid vs. 16 carbons in this compound) results in distinct physicochemical and biological properties:

  • Solubility and Reactivity: The longer hydrophobic chain of this compound enhances its integration into lipid membranes, facilitating interactions with elongation enzymes. In contrast, methyl hex-2-ynoate’s smaller size limits its membrane permeability .

Functional Analogs: Comparison with Other Methyl Esters

Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester (C₂₁H₃₀O₂, molecular weight: 314.46 g/mol), are structurally distinct but share esterification as a common feature . These compounds, derived from plant resins, serve roles in plant defense mechanisms rather than metabolic inhibition, highlighting functional divergence despite shared ester groups .

Data Table: Key Properties and Activities of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Source/Application References
This compound C₁₇H₂₈O₂ 264.4 Inhibits fatty acid elongation; anticancer Lipid metabolism studies
Methyl hex-2-ynoate C₇H₁₀O₂ 126.15 Chemical intermediate Synthetic chemistry
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ 314.46 Botanical resin component Plant biochemistry

Mechanistic Insights and Chain-Length Dependency

The inhibitory potency of this compound in fatty acid elongation is attributed to its ability to mimic natural acyl-CoA substrates, competitively binding to elongase enzymes . Shorter-chain 2-alkynoates lack the necessary hydrophobicity to integrate into lipid bilayers, rendering them ineffective in this context .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-hexadecynoate with high purity?

  • Methodological Answer : Synthesis typically involves alkynylation of methyl esters using palladium or copper catalysts under inert conditions. Key steps include:

  • Precise stoichiometric control of hexadecynoic acid and methylating agents (e.g., methyl iodide).
  • Purification via fractional distillation or column chromatography to achieve >95% purity .
  • Characterization using NMR and IR spectroscopy to confirm esterification and alkyne bond integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies methyl ester protons (δ 3.6–3.8 ppm) and alkyne carbons (δ 70–100 ppm).
  • FT-IR : Confirms ester carbonyl (C=O, ~1740 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 268 for [M]⁺) and fragmentation patterns .
    • Consistent use of SI units and structural formulas is critical for reproducibility .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations .
  • Emergency Protocols : Immediate flushing with water for spills and access to eyewash stations .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary catalysts (e.g., PdCl₂ vs. CuI), solvent polarity, and temperature.
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst loading impacts yield by ±15%) .
  • Reproducibility : Document reaction parameters (e.g., inert gas flow rate) to mitigate batch-to-batch variability .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., melting points) of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare purity levels (>95% vs. <90%) and measurement techniques (DSC vs. capillary methods) .
  • Error Source Identification : Assess calibration standards and environmental controls (e.g., humidity during DSC) .
  • Collaborative Validation : Replicate conflicting studies using shared protocols to isolate methodological differences .

Q. How should this compound be incorporated into lipid metabolism studies to ensure valid kinetic data?

  • Methodological Answer :

  • Experimental Design :
  • Use radiolabeled (e.g., ¹⁴C) this compound to track metabolic pathways.
  • Control for enzyme specificity (e.g., lipase isoforms) and substrate concentration gradients .
  • Data Analysis : Apply Michaelis-Menten kinetics with nonlinear regression to derive KmK_m and VmaxV_{max}, accounting for alkyne reactivity .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Include raw data in appendices and processed data (e.g., chromatograms, kinetic curves) in the main text. Use color-coded graphs to highlight trends .
  • Uncertainty Analysis : Report standard deviations for triplicate measurements and justify exclusion of outliers .
  • Literature Review : Prioritize peer-reviewed journals over preprint repositories to ensure data reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.